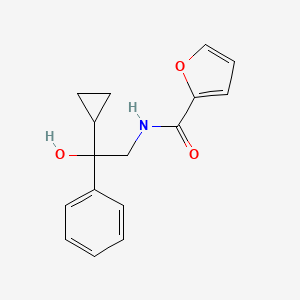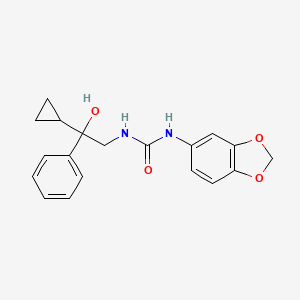
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide” is a synthetic opioid, closely related to fentanyl . It’s part of a class of drugs known as fentanyl analogs . These drugs have gained popularity in recent years, particularly in North America and Europe .
Synthesis Analysis
The synthesis of this compound involves a reaction of nor-furanylfentanyl with phenacyl chloride in the presence of sodium bicarbonate. The reaction mixture is heated at 90 °C for 3 hours. After cooling the reaction mixture to room temperature, sodium borohydride is added .Molecular Structure Analysis
The molecular structure of this compound is similar to that of fentanyl, with the addition of a furan ring in its structure .Chemical Reactions Analysis
The metabolism of this compound was investigated by incubating fresh human hepatocytes with 10 µM of the compound at 37 °C for 48 hours in an atmosphere of 5% CO2. After incubation, the culture medium was deproteinized and analyzed by liquid chromatography/mass spectrometry. Four metabolites were detected: 4´-hydroxy-furanylfentanyl, β-hydroxy-furanylfentanyl, 4´-hydroxy-3´-methoxy-furanylfentanyl, and a ring-opened carboxylic acid metabolite .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the search for new antimicrobial compounds .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. As a result, they have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .
Synthesis of Epoxy Resins
Furan derivatives have been used in the synthesis of epoxy resins . They have been used to produce more sustainable polymers . This is particularly important in the context of global warming and environmental issues .
Fungicidal Activity
Some furan derivatives have been found to have fungicidal activity . They have been tested against different strains of Botrytis cinerea .
Anti-Ulcer Activity
Furan has a variety of therapeutic advantages, such as anti-ulcer .
Diuretic Activity
Furan derivatives have been found to have diuretic activity .
Muscle Relaxant
Furan derivatives have been used as muscle relaxants .
Anti-Inflammatory, Analgesic, and Antidepressant
Furan derivatives have been used for their anti-inflammatory, analgesic, and antidepressant properties .
Mechanism of Action
Target of Action
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide, also known as F6200-3471, is a synthetic opioid and is structurally related to fentanyl . The primary targets of this compound are the opioid receptors in the central nervous system, similar to other opioids . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
F6200-3471, like other opioids, interacts with its targets by binding to the opioid receptors, which leads to a decrease in the perception of pain . This compound is an analog of fentanyl and has been sold as a designer drug . It has an ED50 value of 0.02 mg/kg in mice , making it approximately one fifth as potent as fentanyl .
Biochemical Pathways
This inhibition can lead to an increase in dopamine levels, resulting in analgesia or pain relief .
Pharmacokinetics
Like other opioids, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The primary result of F6200-3471’s action is analgesia or pain relief, due to its interaction with the opioid receptors . Side effects of fentanyl analogs are similar to those of fentanyl itself, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening .
Action Environment
The action, efficacy, and stability of F6200-3471 can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual (such as health status, age, and genetic factors), and the route of administration
Safety and Hazards
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15(14-7-4-10-20-14)17-11-16(19,13-8-9-13)12-5-2-1-3-6-12/h1-7,10,13,19H,8-9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKWGBPWLZSBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CO2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503585.png)
![N-{4-[(2-chlorophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503587.png)
![N-{4-[(3-acetylphenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503588.png)
![N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503590.png)
![N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503594.png)
![ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate](/img/structure/B6503598.png)
![N-{4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503603.png)
![N-[4-({[4-(benzyloxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503606.png)
![N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503622.png)
![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)
![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)
![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)

